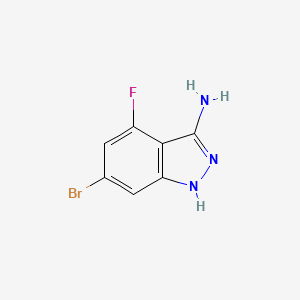
6-bromo-4-fluoro-1H-indazol-3-amine
Overview
Description
6-Bromo-4-fluoro-1H-indazol-3-amine is a compound with the CAS Number: 1227912-19-7. It has a molecular weight of 230.04 . The compound is a solid and is usually stored in a dark place, sealed in dry conditions, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) . This indicates that the compound contains 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 3 nitrogen atoms. Physical and Chemical Properties Analysis
This compound is a solid compound . It is typically stored in a dark place, sealed in dry conditions, at temperatures between 2-8°C . The compound has a molecular weight of 230.04 .Scientific Research Applications
Corrosion Inhibition
Research conducted by Turuvekere K. Chaitra et al. (2015) indicates that Schiff bases related to indazole, such as 3-bromo-4-fluoro-benzylidene)-[1,2,4]triazol-4-yl-amine, show promise as corrosion inhibitors for mild steel in acidic media. The inhibition efficiency of these compounds increases with higher concentrations and is supported by thermodynamic, electrochemical, and quantum chemical evaluations (Chaitra, Mohana, & Tandon, 2015).
Synthesis of Derivatives for Anticancer Research
The synthesis of various 3-aryl-1H-indazol-5-amine derivatives, including those similar to 6-bromo-4-fluoro-1H-indazol-3-amine, has been explored for potential anticancer applications. Shengqiang Wang et al. (2015) demonstrated the synthesis of these derivatives using palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, suggesting their relevance in developing new anticancer compounds (Wang et al., 2015).
Antitumor Activity
Xuechen Hao et al. (2017) synthesized a compound similar to this compound, demonstrating inhibition of cancer cell proliferation. This suggests the potential utility of such compounds in antitumor activity research (Hao et al., 2017).
Chemoselective Amination
Bryan W. Stroup et al. (2007) explored the chemoselective functionalization of compounds related to this compound. Their research provides insights into selective amination processes, essential for synthesizing targeted chemical compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Catalyzed Synthesis of Functionalized Compounds
A. Mohammadi and S. S. S. Hossini (2011) demonstrated the use of catalysts in the synthesis of functionalized quinazolinones, related to this compound. Their methodology offers insights into efficient synthesis routes for various compounds (Mohammadi & Hossini, 2011).
Inhibition of Antimicrobial Enzymes
Z. Köksal and Z. Alım (2018) researched the inhibitory effects of indazoles, including compounds similar to this compound, on lactoperoxidase, an antimicrobial enzyme. This suggests potential applications in studying enzyme inhibitors (Köksal & Alım, 2018).
Silver(I)-Mediated Intramolecular Oxidative Amination
Ar Park et al. (2021) explored a silver(I)-mediated intramolecular oxidative C–H amination process for constructing 1H-indazoles, relevant to this compound. This provides a novel pathway for synthesizing various indazole derivatives (Park, Jeong, Lee, & Kim, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-bromo-4-fluoro-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the activity of the kinase, leading to a decrease in the phosphorylation of proteins downstream in the signal transduction cascade .
Biochemical Pathways
The inhibition of tyrosine kinase affects multiple biochemical pathways. One of the key pathways is the p53/MDM2 pathway . The p53 protein is a crucial tumor suppressor, and its activity is regulated by the protein MDM2. When tyrosine kinase is inhibited, it leads to an increase in the activity of p53, promoting cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These factors suggest that the compound may have specific storage and handling requirements to maintain its stability and bioavailability.
Result of Action
The result of the action of this compound is the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and interaction with its target
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives, which include 6-bromo-4-fluoro-1H-indazol-3-amine, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSISKHGQBVTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
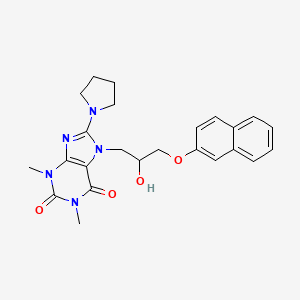
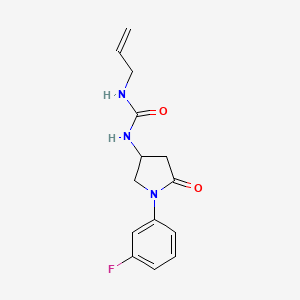


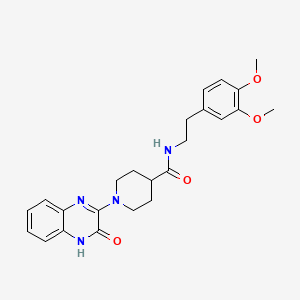
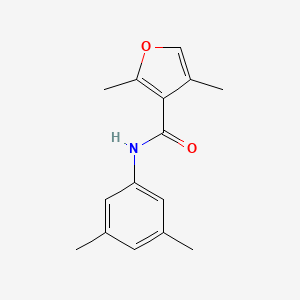
![2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2358927.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)
![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)
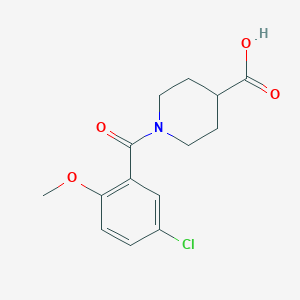
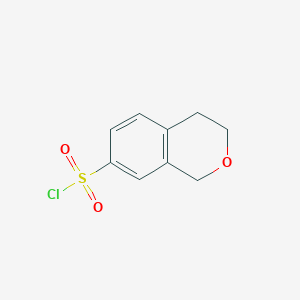
![2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2358935.png)
![6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2358940.png)
